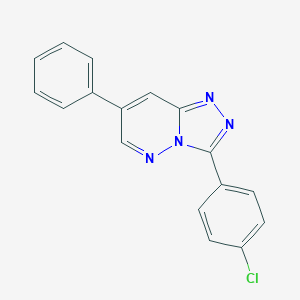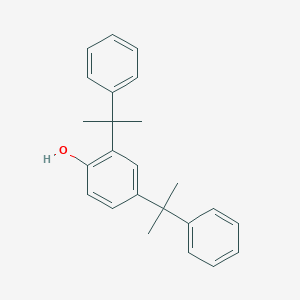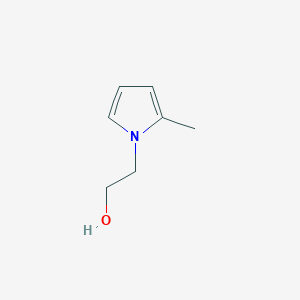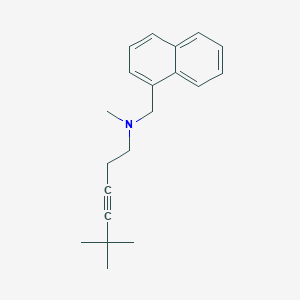
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine
Descripción general
Descripción
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine, commonly known as DMHMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMHMN is a member of the naphthalenemethanamine family and has been studied for its unique properties and potential uses.
Mecanismo De Acción
The mechanism of action of DMHMN is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. DMHMN has been shown to have potential as a monoamine oxidase inhibitor, which could be useful in the treatment of depression and other psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
DMHMN has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. In animal studies, DMHMN has been shown to improve cognitive function and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMHMN has several advantages for use in lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to its use, including its toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of DMHMN, including:
1. Further studies to understand its mechanism of action and potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential applications in materials science, including the synthesis of new organic semiconductors and polymers.
3. Exploration of its potential as a hole-transporting material for use in OLEDs.
4. Development of new synthetic routes for the production of DMHMN with improved yields and purity.
5. Investigation of its potential as a neuroprotective agent for the treatment of neurodegenerative diseases.
In conclusion, DMHMN is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential uses, but it has shown promise as a drug candidate, building block for materials synthesis, and hole-transporting material for OLEDs.
Aplicaciones Científicas De Investigación
DMHMN has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMHMN has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, DMHMN has been used as a building block for the synthesis of various materials, including organic semiconductors and polymers. In organic electronics, DMHMN has been shown to have potential as a hole-transporting material for use in organic light-emitting diodes (OLEDs).
Propiedades
Número CAS |
104147-39-9 |
|---|---|
Nombre del producto |
N-(5,5-Dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine |
Fórmula molecular |
C20H25N |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N,5,5-trimethyl-N-(naphthalen-1-ylmethyl)hex-3-yn-1-amine |
InChI |
InChI=1S/C20H25N/c1-20(2,3)14-7-8-15-21(4)16-18-12-9-11-17-10-5-6-13-19(17)18/h5-6,9-13H,8,15-16H2,1-4H3 |
Clave InChI |
NIWNQRYVOLRIML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)C#CCCN(C)CC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
104147-39-9 |
Sinónimos |
N-(5,5-dimethylhex-3-yn-1-yl)-N-methyl-1-naphthalenemethanamine N-DMHY-NMNH2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

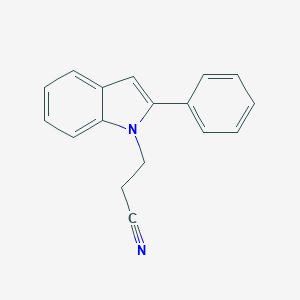
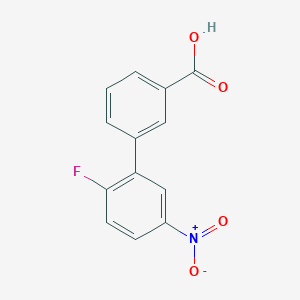
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
